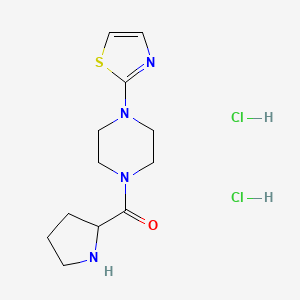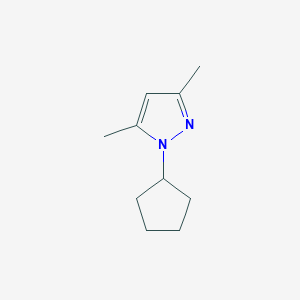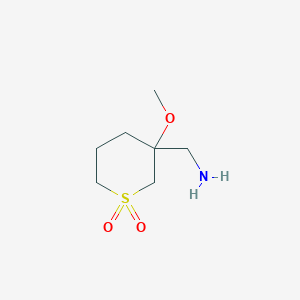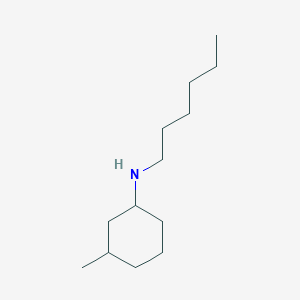![molecular formula C11H13ClN2S B13285072 4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine](/img/structure/B13285072.png)
4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with chloroacetyl chloride, followed by cyclization with ethyl and propyl substituents . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Substitution: Nucleophiles like amines or alkoxides are used in substitution reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of protein kinases, which are enzymes involved in cell signaling pathways . By inhibiting these kinases, the compound can disrupt the proliferation of cancer cells and induce apoptosis . The molecular targets include tyrosine kinases and serine/threonine kinases, which play crucial roles in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethyl-2-methylthieno[2,3-D]pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
- Pyrazolo[3,4-D]pyrimidine
Uniqueness
4-Chloro-6-ethyl-2-propylthieno[2,3-D]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and propyl groups enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and cellular targets. Additionally, the chlorine atom provides a site for further functionalization, enabling the synthesis of a wide range of derivatives with diverse applications.
Properties
Molecular Formula |
C11H13ClN2S |
|---|---|
Molecular Weight |
240.75 g/mol |
IUPAC Name |
4-chloro-6-ethyl-2-propylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H13ClN2S/c1-3-5-9-13-10(12)8-6-7(4-2)15-11(8)14-9/h6H,3-5H2,1-2H3 |
InChI Key |
TUPZAMUVBXBBCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C(S2)CC)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Fluoro-3-[3-(hydroxyimino)pyrrolidin-1-yl]propan-2-ol](/img/structure/B13284992.png)
![7-Cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13284996.png)

![1-[(1-Phenylpropyl)amino]propan-2-ol](/img/structure/B13285021.png)




![ethyl 6-(chloromethyl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13285042.png)
![(1-Methoxypropan-2-YL)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13285048.png)


![2-Methyl-N-[(4-methylmorpholin-2-yl)methyl]oxolan-3-amine](/img/structure/B13285079.png)

